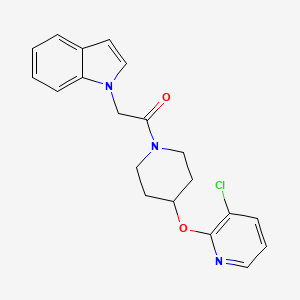

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

説明

This compound features a piperidine core substituted at the 4-position with a 3-chloropyridin-2-yloxy group and an ethanone linker to a 1H-indol-1-yl moiety. The 3-chloropyridine group likely enhances electronic interactions in biological systems, while the indole moiety may contribute to π-π stacking or hydrophobic interactions.

特性

IUPAC Name |

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c21-17-5-3-10-22-20(17)26-16-8-12-23(13-9-16)19(25)14-24-11-7-15-4-1-2-6-18(15)24/h1-7,10-11,16H,8-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYFJEMDBRQFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the pyridine derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable piperidine derivative to form 3-chloropyridin-2-yl piperidine.

Etherification: The intermediate is then subjected to etherification with an appropriate indole derivative to form the final product.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

化学反応の分析

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or indole rings are replaced by other groups using appropriate reagents.

科学的研究の応用

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes.

類似化合物との比較

Structural Modifications in Piperidine-Linked Compounds

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

- Piperidine vs. Azetidine/Piperazine :

- Indole Position (1-yl vs.

- Substituent Effects: The 3-chloropyridin-2-yloxy group (target compound) provides a halogen bond donor, unlike methoxyphenoxy () or oxadiazole () groups, which rely on hydrogen bonding or dipole interactions .

Research Findings and Implications

Physicochemical Properties

- Synthetic Accessibility : and highlight cesium carbonate-mediated nucleophilic substitutions for piperidine-ether linkages, suggesting feasible scalability for the target compound .

生物活性

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chloropyridinyl group, a piperidinyl moiety, and an indole derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 316.81 g/mol. The compound's structure is characterized by the presence of functional groups that may interact with biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, potentially acting as a non-steroidal anti-inflammatory drug (NSAID). Studies have indicated that similar indole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

- Receptor Binding : Research suggests that the compound may interact with neurotransmitter receptors, such as serotonin receptors, which could explain its potential effects on mood and anxiety disorders .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for therapeutic use:

- Anti-inflammatory Effects : A study focusing on indole derivatives demonstrated significant anti-inflammatory effects through COX inhibition. The synthesized compounds showed promising results in reducing inflammation in animal models .

- Antimicrobial Properties : Research on similar chloropyridinyl compounds revealed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development into new antimicrobial agents.

- Neuropharmacological Effects : In vivo studies have suggested that compounds with similar structures may possess anxiolytic and antidepressant properties by modulating serotonin pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds can be beneficial:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。